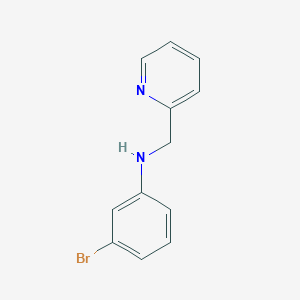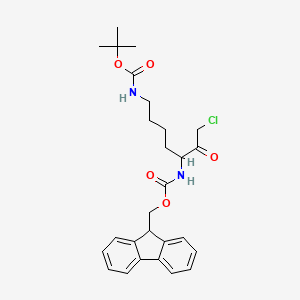
N6-Benzoyl-5'-O-(dimethoxytrityl)-8-hydroxy-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-Benzoyl-5’-O-(dimethoxytrityl)-8-hydroxy-2’-deoxyadenosine is a modified nucleoside analog. It is primarily used in the synthesis of oligonucleotides and nucleic acid research. This compound is characterized by the presence of a benzoyl group at the N6 position, a dimethoxytrityl group at the 5’ position, and a hydroxyl group at the 8 position of the adenine base.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-5’-O-(dimethoxytrityl)-8-hydroxy-2’-deoxyadenosine typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using dimethoxytrityl chloride in the presence of a base such as pyridine.
Benzoylation: The N6 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Hydroxylation: The 8 position of the adenine base is hydroxylated using appropriate oxidizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N6-Benzoyl-5’-O-(dimethoxytrityl)-8-hydroxy-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8 position can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The dimethoxytrityl group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid to remove the dimethoxytrityl group.
Major Products
Oxidation: Formation of 8-keto derivatives.
Reduction: Formation of N6-hydroxy derivatives.
Substitution: Formation of deprotected nucleosides.
Wissenschaftliche Forschungsanwendungen
N6-Benzoyl-5’-O-(dimethoxytrityl)-8-hydroxy-2’-deoxyadenosine is widely used in:
Chemistry: As a building block in the synthesis of oligonucleotides.
Biology: In the study of nucleic acid interactions and modifications.
Industry: Used in the production of synthetic DNA and RNA for research and therapeutic purposes.
Wirkmechanismus
The compound exerts its effects by incorporating into nucleic acids, thereby affecting their structure and function. It can inhibit DNA synthesis and induce apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N6-Benzoyl-5’-O-(dimethoxytrityl)-2’-deoxyadenosine
- N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-O-(2-methoxyethyl)adenosine
Uniqueness
N6-Benzoyl-5’-O-(dimethoxytrityl)-8-hydroxy-2’-deoxyadenosine is unique due to the presence of the hydroxyl group at the 8 position, which provides additional sites for chemical modification and enhances its biological activity.
Eigenschaften
Molekularformel |
C38H35N5O7 |
|---|---|
Molekulargewicht |
673.7 g/mol |
IUPAC-Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-22-31-30(44)21-32(50-31)43-35-33(41-37(43)46)34(39-23-40-35)42-36(45)24-9-5-3-6-10-24/h3-20,23,30-32,44H,21-22H2,1-2H3,(H,41,46)(H,39,40,42,45) |
InChI-Schlüssel |
LXXGWKCHRHKUBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6NC5=O)NC(=O)C7=CC=CC=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


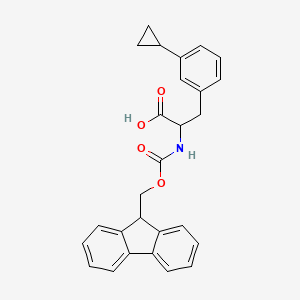
![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)
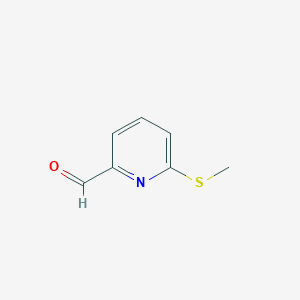

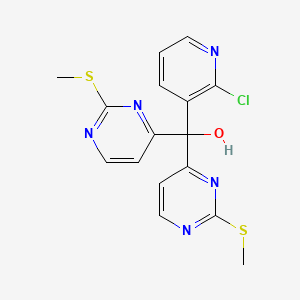
![[2-[4-(3-aminopropanoylamino)phenyl]-1,3,2-dithiarsolan-4-yl]methyl N-(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)carbamate](/img/structure/B12096539.png)
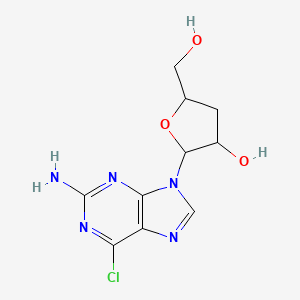
![(17-acetyl-6,10,13-trimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12096554.png)

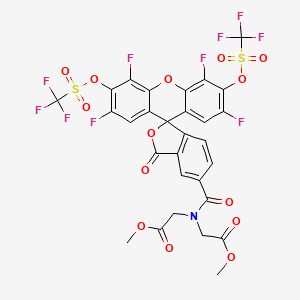
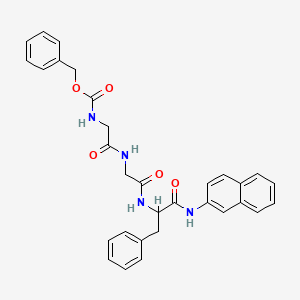
![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)
